molecular formula C21H23N5O3S B2916544 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide CAS No. 1324690-14-3

2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2916544
CAS RN: 1324690-14-3
M. Wt: 425.51
InChI Key: KHYNCNZAGOJAMG-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a propylsulfonyl group, a tetrahydroisoquinoline group, and a triazole group. Each of these groups could potentially contribute to the compound’s overall properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely have a combination of aromatic and aliphatic regions, as well as potentially polar and nonpolar regions .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the specific functional groups present. For example, the phenyl group might undergo electrophilic aromatic substitution reactions, while the triazole group could potentially participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, amines of low molar mass are quite soluble in water .

Scientific Research Applications

Chemical Synthesis and Catalysis

The synthesis of complex molecules like "2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide" involves multiple steps, including cyclization, sulfonylation, and the introduction of a triazole moiety. Research in this area focuses on developing efficient synthetic routes and catalysts for constructing such molecules. For instance, the use of Pummerer-type cyclization has been explored for synthesizing tetrahydroisoquinoline derivatives, a key structural feature in the compound . The enhancing effect of boron trifluoride diethyl etherate on cyclization has been demonstrated, indicating its potential application in the synthesis of related compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).

Pharmacological Research

The triazole and tetrahydroisoquinoline moieties are commonly found in molecules with significant biological activities. For example, triazole derivatives have been studied for their antimicrobial properties and potential use as NK1 receptor ligands, which could provide insights into the development of new pharmacological agents. Research on non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety, for instance, has led to compounds showing nanomolar affinity, indicating the therapeutic potential of structurally related molecules (Giuliani et al., 2011).

Materials Science

Compounds containing sulfonyl and triazole groups are of interest in materials science, particularly in the development of electron transport materials for organic light-emitting diodes (OLEDs). For example, sulfone-based electron-transport materials with high triplet energy have been synthesized for use in highly efficient blue phosphorescent OLEDs, demonstrating the relevance of such structural motifs in the design of advanced materials (Jeon, Earmme, & Jenekhe, 2014).

properties

IUPAC Name

2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-2-12-30(28,29)25-11-10-16-8-9-18(13-17(16)15-25)23-21(27)20-14-22-26(24-20)19-6-4-3-5-7-19/h3-9,13-14H,2,10-12,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYNCNZAGOJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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